molecular formula C25H28N2O4 B11306058 5,7-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

5,7-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11306058
M. Wt: 420.5 g/mol
InChI Key: GJEVJOXWRQQWCF-UHFFFAOYSA-N
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Description

5,7-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound with a complex structure It belongs to the class of chromene derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the chromene core: This step involves the cyclization of appropriate precursors to form the chromene ring system.

    Introduction of the carboxamide group: The carboxamide group is introduced through a reaction with an amine derivative.

    Substitution reactions: The methyl and morpholinyl groups are introduced through substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5,7-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4H-chromene-2-carboxamide derivatives: These compounds share a similar core structure but differ in their substituents.

    Morpholinyl derivatives: Compounds containing the morpholinyl group exhibit similar chemical properties.

Uniqueness

5,7-dimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

5,7-dimethyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H28N2O4/c1-16-4-6-19(7-5-16)20(27-8-10-30-11-9-27)15-26-25(29)23-14-21(28)24-18(3)12-17(2)13-22(24)31-23/h4-7,12-14,20H,8-11,15H2,1-3H3,(H,26,29)

InChI Key

GJEVJOXWRQQWCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=C(C=C(C=C3O2)C)C)N4CCOCC4

Origin of Product

United States

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